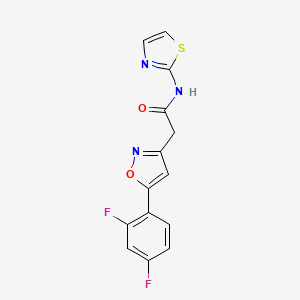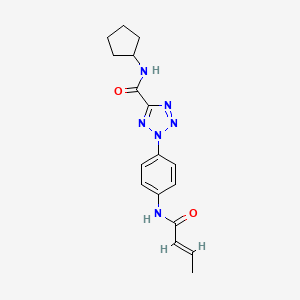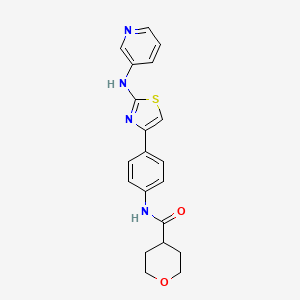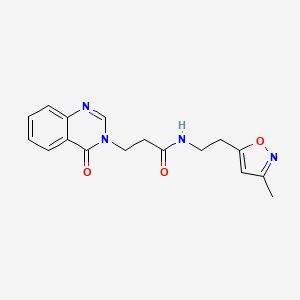![molecular formula C22H23F2N5OS B2671500 (2-((Difluoromethyl)thio)phenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone CAS No. 2034260-07-4](/img/structure/B2671500.png)
(2-((Difluoromethyl)thio)phenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves the use of Selectfluor, a reagent used for electrophilic di- and monofluorinations . A simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones was established from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a difluoromethylthio group attached to a phenyl ring, a piperazine ring, and a tetrahydropyrazino[1,2-b]indazole group.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its functional groups. For instance, the difluoromethyl group can participate in various reactions such as electrophilic, nucleophilic, radical, and cross-coupling methods .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research on compounds structurally related to "(2-((Difluoromethyl)thio)phenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone" often focuses on their synthesis and evaluation for biological activities. For instance, novel pyrazole and isoxazole derivatives have been synthesized and characterized, showing promising antibacterial and antifungal activities (Sanjeeva et al., 2022). These findings underscore the potential of such compounds in developing new antimicrobial agents.
Spectroscopic Characterization
The absorption and emission spectroscopic characterization of phenyl-isoalloxazine derivatives provide insights into their optical properties. This research has implications for understanding the photophysical behaviors of related compounds, which could be relevant for applications in optical materials and sensors (Shirdel et al., 2006).
Anticancer and Antiviral Activity
Some derivatives similar in structure have been evaluated for their anticancer and antiviral activities. For example, triazole analogues of piperazine demonstrated significant inhibition of bacterial growth, highlighting their potential as scaffolds for developing new antimicrobial and possibly anticancer agents (Nagaraj et al., 2018). Additionally, research into pyrazino[1,2-b]indazol derivatives revealed promising in vitro anticoronavirus and antitumoral activities, suggesting their utility in addressing viral infections and cancer (Jilloju et al., 2021).
Chemical Synthesis and Characterization
The synthesis and characterization of novel compounds provide foundational knowledge for exploring their utility in various scientific applications. Research on synthesizing ester and amide derivatives of certain carboxylic acids, including studies on their anticancer activity, exemplifies the ongoing efforts to expand the repertoire of biologically active compounds (Inceler et al., 2013).
Direcciones Futuras
The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and examination of its potential biological activities. The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting departure in this field .
Propiedades
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F2N5OS/c23-22(24)31-18-8-4-2-6-16(18)21(30)28-13-11-27(12-14-28)20-19-15-5-1-3-7-17(15)26-29(19)10-9-25-20/h2,4,6,8-10,22H,1,3,5,7,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTAGQGKSATTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=CC=CC=C5SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F2N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2671417.png)
![(6-Fluoro-4-{[4-(propan-2-yl)benzyl]amino}quinolin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2671418.png)





![[(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate](/img/structure/B2671426.png)

![2-{[1-[2-(cyclopentylamino)-2-oxoethyl]-5-(hydroxymethyl)-1H-imidazol-2-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2671429.png)
![5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B2671430.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2671434.png)

![6-[2-(4-bromophenyl)-2-oxoethyl]-2-phenyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2671440.png)